N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of AG 1478 Hydrochloride is the EGFR kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation, and intracellular signaling . It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration .
Mode of Action
AG 1478 Hydrochloride acts as a competitive inhibitor with respect to ATP, blocking the activation of the EGFR kinase . By inhibiting EGFR, AG 1478 Hydrochloride prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG 1478 Hydrochloride affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
By inhibiting EGFR, AG 1478 Hydrochloride can effectively block the proliferation of cells, such as the NCI-H2170 NSCLC cells . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR signaling, including certain types of cancer .
Action Environment
The efficacy and stability of AG 1478 Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment could potentially interact with AG 1478 Hydrochloride, influencing its action.
Biochemical Analysis
Biochemical Properties
AG 1478 HYDROCHLORIDE plays a significant role in biochemical reactions, particularly those involving the EGFR tyrosine kinase. By inhibiting this enzyme, it can disrupt various cellular processes that rely on EGFR signaling .
Cellular Effects
AG 1478 HYDROCHLORIDE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of EGFR can disrupt cell proliferation and survival, which are critical processes in many types of cancer .
Molecular Mechanism
The molecular mechanism of action of AG 1478 HYDROCHLORIDE involves binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition can lead to changes in gene expression and disrupt cellular signaling pathways .
Metabolic Pathways
AG 1478 HYDROCHLORIDE is involved in the EGFR signaling pathway . It interacts with the EGFR enzyme, leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG 1478 hydrochloride involves the reaction of 3-chloroaniline with 6,7-dimethoxy-4-quinazolinone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of AG 1478 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
AG 1478 hydrochloride primarily undergoes substitution reactions due to the presence of the chloro and methoxy groups on the aromatic ring. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation and Reduction: While less common, AG 1478 hydrochloride can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chloro or methoxy groups .
Scientific Research Applications
AG 1478 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of epidermal growth factor receptor kinase.
Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new drugs targeting epidermal growth factor receptor kinase
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 1296: Another inhibitor of epidermal growth factor receptor kinase but with different selectivity and potency.
Gefitinib: A well-known epidermal growth factor receptor inhibitor used clinically for treating non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used in the treatment of non-small cell lung cancer and pancreatic cancer.
Uniqueness
AG 1478 hydrochloride is unique due to its high selectivity and potency for epidermal growth factor receptor kinase. It has an IC50 value of 3 nanomolar for epidermal growth factor receptor, making it one of the most potent inhibitors available. This high selectivity reduces off-target effects, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
Record name | Tyrphostin AG 1478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
Record name | Tyrphostin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-18-0, 153436-53-4 | |
Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin AG 1478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-1478 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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